molecular formula C9H10N2 B1661527 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine CAS No. 918871-83-7

4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine

Cat. No.: B1661527
CAS No.: 918871-83-7
M. Wt: 146.19
InChI Key: VFNONVQZSSUTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen Heterocyclic Scaffolds in Organic Synthesis and Chemical Biology

Nitrogen-containing heterocyclic compounds represent a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. nih.gov These cyclic structures, which incorporate at least one nitrogen atom within a ring, are prevalent in nature, appearing in essential biomolecules such as vitamins, hormones, and alkaloids. openmedicinalchemistryjournal.comnih.gov In the realm of pharmaceutical sciences, nitrogen heterocycles are considered "privileged structures" due to their ability to bind to a wide range of biological targets. An analysis of FDA-approved pharmaceuticals revealed that approximately 59-60% of unique small-molecule drugs contain a nitrogen-based heterocycle, highlighting their profound impact on drug design and discovery. nih.govopenmedicinalchemistryjournal.com

The versatility of these scaffolds stems from the unique properties imparted by the nitrogen atom, including its ability to act as a hydrogen bond donor or acceptor, its basicity, and its influence on the electronic properties of the ring system. nih.gov This functional and structural diversity allows for the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. openmedicinalchemistryjournal.com Beyond medicine, nitrogen heterocycles are integral to the development of agrochemicals, polymers, dyes, and materials with specialized applications in industry. openmedicinalchemistryjournal.com

Overview of Dihydro-1H-Pyrrole and Pyridine (B92270) Core Structures

The pyrrole-pyridine hybrid system is built from two fundamental nitrogen-containing heterocyclic cores: pyridine and a partially saturated version of pyrrole (B145914).

Pyridine: Pyridine is a six-membered aromatic heterocycle with a chemical formula of C₅H₅N. Its structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. libretexts.org The five carbon atoms and the nitrogen atom in the ring are all sp² hybridized, each contributing one electron to the delocalized aromatic π-system, which contains a total of six π electrons and fulfills the Hückel rule for aromaticity. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital that lies in the plane of the ring and is not part of the aromatic system. libretexts.org

2,5-Dihydro-1H-pyrrole (3-Pyrroline): This compound, also known as 3-pyrroline (B95000), is a five-membered non-aromatic heterocycle with the chemical formula C₄H₇N. nist.gov It is a partially hydrogenated derivative of pyrrole, containing one double bond within the ring. Unlike the aromatic parent compound pyrrole, where the nitrogen's lone pair participates in the π-system, the structure of 3-pyrroline features a single C=C double bond, and the ring is not planar. wikipedia.org This scaffold provides more conformational flexibility compared to its fully aromatic counterpart.

Positional Isomerism and Structural Features of 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine Within its Compound Class

The title compound, this compound, is a specific structural arrangement of the two core heterocycles. The name precisely defines the connectivity: the pyridine ring is attached via its C4 position (the carbon directly opposite the nitrogen atom) to the C3 position of the 2,5-dihydro-1H-pyrrole ring.

This specific linkage is just one of several possibilities, giving rise to a class of positional isomers. For instance, the dihydropyrrole moiety could be connected to the C2 or C3 position of the pyridine ring, yielding 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine and 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine, respectively. Further isomerism is possible by changing the point of attachment on the dihydropyrrole ring.

Structurally, this compound can be viewed as an analogue of nornicotine, a primary metabolite of nicotine (B1678760). researchgate.net Nornicotine features a saturated pyrrolidine (B122466) ring connected at its C2 position to the C3 position of a pyridine ring. The title compound differs in three key aspects: the position of the pyridine linkage (C4 instead of C3), the position of the linkage on the five-membered ring (C3 instead of C2), and the degree of saturation of the five-membered ring (a dihydropyrrole instead of a pyrrolidine). These structural modifications are critical in academic research as they systematically probe the structural requirements for biological activity.

Rationale for Academic Investigation of this compound and Analogues

The primary rationale for the academic investigation of this compound and its analogues is their potential to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.org These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems and are crucial for mediating fast synaptic transmission. nih.govwikipedia.org The addictive properties of nicotine are strongly associated with its action on specific neuronal nAChR subtypes, particularly the α4β2 receptor. nih.gov

Dysfunction of nAChRs is implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. nih.gov Consequently, nAChRs are a major target for therapeutic drug development. The academic investigation of novel compounds like this compound is driven by the goal of creating selective ligands for these receptors. unimi.it

By synthesizing and studying analogues of known nAChR agonists like nicotine and epibatidine, researchers aim to develop molecules with improved pharmacological profiles. nih.gov The objective is often to achieve high affinity and selectivity for a specific nAChR subtype (e.g., α4β2) over others (e.g., α3β4 or α7). nih.govmiami.edu Such selectivity is hypothesized to lead to more effective therapeutic agents with fewer undesirable side effects. Therefore, compounds like this compound serve as molecular probes to understand receptor function and as scaffolds for the design of next-generation neurological drugs. miami.edu

Scope of Current Academic Research on this compound

Current academic research on this class of compounds is centered on chemical synthesis, pharmacological characterization, and the elucidation of structure-activity relationships (SAR). The scope of this research typically involves several key stages:

Chemical Synthesis: Researchers develop and optimize synthetic routes to produce this compound and a library of related analogues. This involves systematically modifying the structure, for example, by adding various substituents to either the pyridine or the dihydropyrrole ring. nih.govmiami.edu

In Vitro Binding Assays: The synthesized compounds are evaluated for their ability to bind to various nAChR subtypes. This is commonly done through competitive binding assays using radiolabeled ligands to determine the binding affinity (expressed as a Kᵢ value) of each compound for specific receptors, such as the high-affinity α4β2* nAChR. nih.govmiami.edu

In Vitro Functional Assays: Once binding affinity is established, the functional activity of the compounds is assessed. Using techniques like two-electrode voltage clamp electrophysiology on receptors expressed in Xenopus oocytes, scientists can determine whether a compound acts as an agonist (activator), a partial agonist, or an antagonist (blocker) at a given nAChR subtype. nih.gov This helps to characterize the compound's efficacy and selectivity.

In Vivo Pharmacological Studies: Promising candidates from in vitro testing are advanced to in vivo studies using animal models. These tests evaluate the compound's effects on physiological processes known to be mediated by nAChRs, such as antinociception (pain relief), hypothermia, and spontaneous activity. miami.edu For example, the mouse tail-flick test is often used to assess a compound's potential as an analgesic or its ability to antagonize nicotine-induced effects. nih.govmiami.edu

The collective data from these studies help to build a comprehensive understanding of how specific structural features of the molecule influence its interaction with nAChR subtypes, guiding the rational design of new compounds with desired therapeutic properties. miami.edu

Properties

CAS No.

918871-83-7

Molecular Formula

C9H10N2

Molecular Weight

146.19

IUPAC Name

4-(2,5-dihydro-1H-pyrrol-3-yl)pyridine

InChI

InChI=1S/C9H10N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-5,11H,6-7H2

InChI Key

VFNONVQZSSUTKY-UHFFFAOYSA-N

SMILES

C1C=C(CN1)C2=CC=NC=C2

Canonical SMILES

C1C=C(CN1)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine and Analogues

Foundational Synthetic Routes to Dihydro-1H-Pyrrole Scaffolds

The construction of the 2,5-dihydro-1H-pyrrole core is a critical aspect of synthesizing the target molecule. Several powerful reactions are utilized to form this five-membered nitrogen-containing ring.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

1,3-dipolar cycloaddition is a powerful tool for the stereoselective synthesis of five-membered heterocycles. urfu.ru This approach involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile. researchgate.net In the context of dihydro-1H-pyrrole synthesis, an azomethine ylide can react with an appropriate alkene or alkyne to furnish the desired ring system. The versatility of this method allows for the introduction of various substituents on the pyrrole (B145914) ring, depending on the choice of starting materials. researchgate.net

Organocatalytic, highly enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes represents a novel and straightforward route toward densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This process is catalyzed by a chiral BINOL-derived phosphoric acid and provides direct access to highly substituted products with three contiguous stereocenters. nih.gov

CatalystReaction TypeProductEnantioselectivity (e.r.)Yield (%)
BINOL-phosphoric acid[6 + 2]-cycloaddition2,3-dihydro-1H-pyrrolizin-3-olsup to 98.5:1.5up to 70%

Ring-Closing Reactions and Intramolecular Cyclizations

Ring-closing metathesis (RCM) has emerged as a highly effective method for the synthesis of various unsaturated rings, including 2,5-dihydro-1H-pyrroles. wikipedia.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular metathesis of a diene. wikipedia.orgrsc.org The starting diene, containing nitrogen, can be assembled through various methods, and upon exposure to the catalyst, it cyclizes to form the dihydro-1H-pyrrole ring with the concomitant release of a small volatile alkene, such as ethylene, which drives the reaction to completion. wikipedia.org The use of continuous flow chemistry has been shown to be an environmentally friendly and efficient scale-up method for this reaction. rsc.org

Intramolecular cyclization of organic azides provides another avenue to dihydropyrrole derivatives. For instance, the thermolysis or metal-catalyzed decomposition of appropriate azido-alkenes or -alkynes can lead to the formation of a nitrene intermediate, which then undergoes intramolecular C-H insertion or addition to a double or triple bond to form the desired heterocyclic ring. researchgate.net

ReactionCatalystKey FeatureProduct
Ring-Closing MetathesisRuthenium complexes (e.g., Grubbs' catalyst)Formation of unsaturated rings from dienes. wikipedia.org2,5-dihydro-1H-pyrroles
Intramolecular CyclizationHeat or metal catalystsFormation of a nitrene intermediate from an azide. researchgate.netDihydropyrroles

Multicomponent Reaction Strategies for Pyrrole Ring Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like pyrroles. bohrium.comrsc.org Various MCRs have been developed for the synthesis of substituted pyrroles, which can then be selectively reduced to the corresponding dihydro-1H-pyrroles. These reactions often involve the condensation of amines, carbonyl compounds, and other reactive species. orientjchem.org The Paal-Knorr synthesis, a classic method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849), can be considered a foundational concept in this area. mdpi.com Modern MCRs build upon these principles to create highly substituted pyrrole rings in a single step. rsc.orgsemanticscholar.org

Strategies for Pyridine (B92270) Ring Construction and Functionalization

The pyridine moiety of 4-(2,5-dihydro-1H-pyrrol-3-yl)pyridine can be introduced either by constructing the ring from acyclic precursors or by modifying a pre-existing pyridine ring.

Hantzsch Reaction and Related Condensation Approaches

The Hantzsch pyridine synthesis is a well-established multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgchemtube3d.com The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org This method allows for the construction of variously substituted pyridine rings. eurekaselect.com While the traditional Hantzsch reaction has limitations such as harsh conditions and long reaction times, modern modifications have been developed to improve yields and employ greener reaction conditions, such as using aqueous micelles and ultrasonic irradiation. wikipedia.org

ReactionReactantsProductKey Feature
Hantzsch Pyridine SynthesisAldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateDihydropyridine (B1217469) (oxidized to Pyridine)Multicomponent reaction for pyridine ring formation. wikipedia.orgorganic-chemistry.org

Functionalization of Pre-formed Pyridine Rings

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is particularly useful when the desired pyridine starting material is readily available. However, direct and selective functionalization of the pyridine ring can be challenging due to its electron-deficient nature. rsc.orgresearchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy in modern organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds directly from a C-H bond. bohrium.com For pyridines, transition-metal catalysis is often employed to achieve regioselective alkylation, arylation, or other substitutions. beilstein-journals.orgnih.gov The nitrogen atom in the pyridine ring can act as a directing group, facilitating functionalization at the C2 or C4 positions. researchgate.net

Nucleophilic Substitution: Pyridine rings substituted with a good leaving group, such as a halogen, at the 4-position can undergo nucleophilic aromatic substitution (SNAr). Quaternization of the pyridine nitrogen enhances its electrophilicity, making the 4-position more susceptible to nucleophilic attack. google.com This allows for the introduction of a wide range of nucleophiles to form 4-substituted pyridines.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable tools for the functionalization of pyridine rings. These reactions typically involve the coupling of a halogenated or triflated pyridine with an organometallic reagent to form a new carbon-carbon bond. A modular synthesis of highly substituted pyridines has been developed using a cascade reaction that includes a Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This method demonstrates good functional group tolerance and provides access to a variety of substituted pyridines. nih.govnih.govacs.orgrsc.org

MethodDescriptionKey Feature
C-H FunctionalizationDirect substitution of a C-H bond. bohrium.comOften uses transition-metal catalysis for regioselectivity. beilstein-journals.orgnih.gov
Nucleophilic SubstitutionDisplacement of a leaving group by a nucleophile.Enhanced reactivity upon quaternization of the pyridine nitrogen. google.com
Cross-Coupling ReactionsFormation of C-C bonds using a metal catalyst.Modular approach with good functional group tolerance. nih.gov

Convergent and Divergent Synthetic Pathways to this compound Architectures

The construction of the this compound core can be approached through both convergent and divergent strategies, offering flexibility in accessing a range of analogues.

Convergent Synthesis: This approach involves the independent synthesis of the pyridine and dihydropyrrole precursors, which are then coupled in a final step. A common convergent strategy is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com In the context of the target molecule, a pyridine-containing primary amine could be reacted with a suitable 1,4-dicarbonyl precursor to form the dihydropyrrole ring directly attached to the pyridine core. This method is highly effective for creating specific, targeted molecules.

Divergent Synthesis: A divergent pathway begins with a common intermediate that is subsequently modified to produce a variety of analogues. For instance, a functionalized dihydropyrrole core could serve as a scaffold. Different pyridine moieties could then be introduced through cross-coupling reactions, such as the Suzuki-Miyaura reaction, by functionalizing the dihydropyrrole with a boronic acid or halide. This approach is particularly valuable for exploring the structure-activity relationship (SAR) by allowing for the rapid generation of diverse structures from a single advanced intermediate.

Synthesis TypeDescriptionKey ReactionsAdvantage
Convergent Independent synthesis of pyridine and dihydropyrrole fragments followed by coupling.Paal-Knorr Synthesis, Amide CouplingHigh efficiency for a single target.
Divergent A common intermediate is modified to create a library of related compounds.Suzuki-Miyaura Coupling, Buchwald-Hartwig AminationRapid generation of diverse analogues for library synthesis.

Stereoselective Synthesis and Enantiomeric Control in Dihydropyrrole-Pyridine Conjugates

Achieving enantiomeric control is critical when the dihydropyrrole-pyridine scaffold contains stereocenters, as biological activity is often stereospecific. Several advanced methodologies have been developed for the stereoselective synthesis of these and related heterocyclic structures.

One notable strategy involves the metal-free, Brønsted-acid-mediated ring-expansion of monocyclopropanated pyrroles. nih.gov This method allows for the stereoselective synthesis of highly functionalized tetrahydropyridines and can be adapted for dihydropyrrole targets. nih.gov The key step is a cyclopropylcarbinyl cation rearrangement, which proceeds with a high degree of stereocontrol, yielding value-added building blocks for drug synthesis. nih.gov The reaction can be performed under microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov

Another approach involves the use of chiral catalysts or auxiliaries during the ring-forming step. For example, asymmetric versions of the Paal-Knorr reaction or transition-metal-catalyzed cycloadditions can be employed to establish the desired stereochemistry in the dihydropyrrole ring.

Table 2: Comparison of Stereoselective Methods

Method Key Features Stereocontrol Element Potential Application
Ring-Expansion of Cyclopropanated Pyrroles Metal-free, microwave-assisted, scalable. nih.gov Substrate-controlled rearrangement. Synthesis of chiral dihydropyridine and tetrahydropyridine (B1245486) derivatives. nih.gov
Asymmetric Catalysis Use of chiral Lewis acids or organocatalysts. Catalyst-controlled enantioselectivity. Enantioselective formation of the dihydropyrrole ring.

| Chiral Auxiliaries | Covalent attachment of a chiral group to a reactant. | Auxiliary-controlled diastereoselectivity. | Diastereoselective synthesis followed by removal of the auxiliary. |

Sustainable and Green Chemistry Approaches in Synthetic Routes

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign practices. The synthesis of pyridine and pyrrole derivatives has benefited significantly from the application of green chemistry principles. nih.govsemanticscholar.org These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally friendly solvents like water, ethanol, or ionic liquids. semanticscholar.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govnih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which minimizes waste and simplifies product purification. nih.govresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product, which improves atom economy and reduces the number of synthetic steps and purification processes. nih.gov

For example, a green Paal-Knorr synthesis could be performed under solvent-free conditions using a recyclable acid catalyst, significantly reducing the environmental impact of the synthesis. semanticscholar.org

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which is essential for high-throughput screening in drug discovery. This methodology has been successfully applied to the synthesis of 2,5-dihydro-1H-pyrroles. nih.gov

In a typical solid-phase approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, eliminating the need for column chromatography after each step.

A versatile combinatorial method for synthesizing libraries of 2,5-dihydro-1H-pyrroles has been developed using a selenium resin. nih.gov The synthetic strategy involves several key steps performed on the solid support, including electrophilic addition, N-acylation, and cyclization. nih.gov At the end of the sequence, the desired product is cleaved from the resin. This approach allows for the efficient and automated synthesis of a large number of dihydropyrrole analogues for biological evaluation. nih.gov

Table 3: Steps in Solid-Phase Synthesis of Dihydropyrrole Libraries. nih.gov

Step Description Purpose
1. Loading An appropriate starting material is anchored to the solid-phase resin. Immobilizes the substrate for subsequent reactions.
2. Elaboration The resin-bound substrate undergoes a series of chemical transformations (e.g., N-acylation, cyclization). Builds the core dihydropyrrole structure.
3. Diversification Different building blocks are introduced to create a variety of analogues. Generates chemical diversity in the library.

| 4. Cleavage | The final product is released from the solid support. | Isolates the desired compounds. |

Advanced Spectroscopic and Structural Characterization of 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular framework and stereochemistry.

High-resolution ¹H and ¹³C NMR spectra offer primary information regarding the chemical environment of each nucleus and the connectivity of the molecular skeleton.

In ¹H NMR spectra of 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine derivatives, the protons on the pyridine (B92270) ring typically appear as distinct doublets or multiplets in the aromatic region (δ 7.0-8.8 ppm). The chemical shifts and coupling constants are characteristic of the substitution pattern on the pyridine ring. Protons on the dihydropyrrole ring, specifically the methylene (B1212753) protons (at C2 and C5), are expected in the aliphatic region, while the vinylic proton (at C3) would be further downfield. The N-H proton of the pyrrole (B145914) ring, if present, often appears as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with pyridine carbons resonating in the δ 110-155 ppm range. The carbons of the dihydropyrrole ring, including the sp²-hybridized carbons and the sp³-hybridized methylene carbons, can be unambiguously identified by their characteristic chemical shifts. For instance, in derivatives of N-substituted 2,5-dioxo-2,5-dihydro-1H-pyrroles linked to pyridine, the carbonyl carbons of the pyrrole ring are typically observed at δ 165-170 ppm. beilstein-journals.org

The table below presents typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs found in derivatives related to this compound, as reported in various studies.

Structural Unit Nucleus Chemical Shift (δ, ppm) Notes
Pyridine Ring¹H7.2 - 8.7Exact shifts and splitting patterns depend on substitution. rsc.org
¹³C120 - 157Quaternary carbons may be less intense. rsc.org
Dihydropyrrole Ring (CH₂)¹H~3.0 - 4.5Chemical environment influenced by adjacent groups.
¹³C~40 - 60sp³-hybridized carbon signals.
Dihydropyrrole Ring (C=CH)¹H~5.8 - 6.5Vinylic proton, often a singlet or triplet.
¹³C~100 - 140sp²-hybridized carbon signals.
Pyrrole N-H¹H8.0 - 12.0Often a broad singlet, position is solvent-dependent. nih.gov
Pyrrole C=O (in Dioxo derivatives)¹³C165 - 185Carbonyl carbon signals. beilstein-journals.orgbeilstein-journals.org

This table is interactive. Click on the headers to sort the data.

For complex derivatives, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are indispensable for complete and unambiguous structural assignment. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is instrumental in assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For a this compound derivative, HSQC would show correlations between the pyridine ring protons and their corresponding carbons, as well as between the methylene and vinylic protons of the dihydropyrrole ring and their attached carbons. beilstein-journals.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This is crucial for establishing the connectivity between different structural fragments. For example, a key HMBC correlation would be observed between the vinylic proton on the dihydropyrrole ring and the pyridine carbon it is attached to (C4), definitively linking the two heterocyclic rings. Correlations between the dihydropyrrole methylene protons and the pyridine ring carbons would further confirm the substitution pattern. ipb.ptresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry and conformational preferences of the molecule. For instance, spatial proximity between specific protons on the pyridine ring and the dihydropyrrole ring can help define the relative orientation of these two rings. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula, HRMS offers definitive confirmation of the compound's identity. This is particularly important when distinguishing between isomers or compounds with very similar molecular weights. beilstein-journals.orgbeilstein-journals.org

The table below shows examples of HRMS data for related heterocyclic structures, illustrating the excellent agreement between calculated and observed masses.

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
N-(4-(3-Aminobut-2-enoyl)-2-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamideC₁₆H₁₆ClN₃O₃334.0953334.0953 beilstein-journals.org
N-(4-(3-Aminobut-2-enoyl)-2-(4-bromophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamideC₁₆H₁₆BrN₃O₃378.0448378.0442 beilstein-journals.org
10-Imino-2,7-dimethylpyrido[1,2-a]pyrrolo[3,4-d]pyrimidine-1,3(2H,10H)-dioneC₁₂H₁₀N₄O₂242.0804242.0804 beilstein-journals.org

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis provides definitive confirmation of the molecular structure, including the relative orientation of the heterocyclic rings and the conformation of the dihydropyrrole ring. nih.gov

For example, in the crystal structure of a closely related analog, 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine, the analysis revealed the dihedral angles between the planes of the different rings. nih.gov The pyrrole ring was found to be twisted relative to both the pyridine and the fluorophenyl rings, with dihedral angles of 33.19 (9)° and 36.33 (10)°, respectively. nih.gov The pyridine and fluorophenyl rings themselves were oriented at a dihedral angle of 46.59 (9)°. nih.gov Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

The table below summarizes key structural parameters obtained from the crystallographic analysis of 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPccn
Dihedral Angle (Pyrrole - Pyridine)33.19 (9)°
Dihedral Angle (Pyrrole - Fluorophenyl)36.33 (10)°
Dihedral Angle (Pyridine - Fluorophenyl)46.59 (9)°
Key Intermolecular InteractionN—H···N hydrogen bond

Data from the crystallographic study of 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. nih.gov This table is interactive. Click on the headers to sort the data.

This level of detailed structural information is vital for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific properties.

Analysis of Intermolecular Interactions and Crystal Packing

The three-dimensional arrangement of molecules in the solid state, dictated by intermolecular interactions and crystal packing, is fundamental to understanding the physicochemical properties of a material. While the specific crystal structure for this compound is not extensively detailed in the available literature, analysis of closely related analogues provides significant insight into the expected non-covalent interactions.

A pertinent example is the crystal structure of 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. nih.govnih.gov In this derivative, the primary intermolecular force governing the crystal packing is a classic hydrogen bond. nih.govnih.gov The N—H group of the pyrrole ring acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring serves as the acceptor. nih.govnih.gov This specific N—H⋯N interaction systematically links the molecules, forming infinite chains that propagate along the a-axis of the crystal lattice. nih.govnih.gov This type of hydrogen bonding is a common and robust supramolecular synthon in heterocyclic chemistry, often directing the primary organization of molecules in the solid state. researchgate.net

For derivatives of this compound, the presence of the N-H proton on the dihydropyrrole ring and the lone pair on the pyridine nitrogen strongly suggests that similar N—H⋯N hydrogen bonding would be a predominant feature in their crystal structures, leading to the formation of chains, dimers, or other well-defined supramolecular architectures.

Table 1: Crystallographic and Hydrogen Bond Data for the Analogue 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine

ParameterValueReference
Chemical FormulaC₁₅H₁₁FN₂ nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP2₁2₁2₁ mdpi.com
a (Å)9.2966 (7) nih.gov
b (Å)8.1966 (5) nih.gov
c (Å)30.5738 (19) nih.gov
Hydrogen Bond TypeN—H⋯N nih.govnih.gov
Supramolecular MotifChain nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups and the elucidation of molecular structure. psu.edunih.gov For this compound, the spectra are expected to be a composite of the vibrational modes characteristic of the pyridine ring and the 2,5-dihydropyrrole moiety.

Pyridine Ring Vibrations: The pyridine ring has 27 fundamental vibrational modes. rsc.org These include C-H stretching vibrations, typically observed in the 3000–3100 cm⁻¹ region, and a series of characteristic ring stretching and deformation modes between 1000 and 1600 cm⁻¹. researchgate.net The most prominent peaks often include the ring breathing mode (around 1000-1050 cm⁻¹) and the trigonal ring breathing mode. rsc.orgresearchgate.net The frequencies of these modes, particularly the ring breathing vibration, are sensitive to intermolecular interactions, such as hydrogen bonding to the pyridine nitrogen, which typically causes a blue shift (an increase in wavenumber). rsc.org

Dihydropyrrole Ring Vibrations: The 2,5-dihydropyrrole ring contains both sp² and sp³ hybridized carbon atoms. Key expected vibrations include:

N-H Stretch: A characteristic N-H stretching vibration is expected, typically appearing in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C=C Stretch: The endocyclic carbon-carbon double bond (C=C) should give rise to a stretching vibration in the 1640–1680 cm⁻¹ range.

CH₂ Vibrations: The two methylene (CH₂) groups will exhibit symmetric and asymmetric stretching vibrations (typically 2850–2960 cm⁻¹) as well as scissoring (ca. 1465 cm⁻¹) and rocking/twisting modes at lower frequencies.

C-N Stretch: C-N stretching vibrations for the amine functionality are expected in the 1020-1250 cm⁻¹ region.

Infrared spectra of related 2,3-dihydropyrrol-3-yl radicals have been identified, confirming the positions of various ring and C-H deformation modes. nih.gov The combination of IR and Raman spectroscopy provides complementary information, as some modes may be strong in one technique and weak or absent in the other, allowing for a more complete assignment of the molecule's vibrational fingerprint. psu.edu

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Reference
N-H (Dihydropyrrole)Stretching3300 - 3500 nih.gov
C-H (Pyridine, aromatic)Stretching3000 - 3100 researchgate.net
C-H (Dihydropyrrole, CH₂)Stretching2850 - 2960 nih.gov
C=C (Dihydropyrrole)Stretching1640 - 1680 mdpi.com
C=C, C=N (Pyridine)Ring Stretching1400 - 1610 researchgate.netaip.org
Pyridine RingRing Breathing~1000 - 1050 rsc.orgresearchgate.net
C-N (Dihydropyrrole)Stretching1020 - 1250 nih.gov

Chiroptical Techniques for Absolute Configuration Assignment (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, the introduction of substituents at the 2- or 5-positions of the dihydropyrrole ring, or the creation of other stereogenic centers, would result in chiral derivatives. For such molecules, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive methods for determining the absolute configuration in solution. mdpi.comnih.govnih.gov

The fundamental principle of these techniques is the differential interaction of chiral molecules with left- and right-circularly polarized light. mdpi.com VCD measures the differential absorption of circularly polarized infrared radiation associated with vibrational transitions, while ECD measures the same phenomenon in the UV-Visible range, corresponding to electronic transitions. nih.govunipi.it The resulting VCD or ECD spectrum for one enantiomer is the mirror image of the spectrum for its optical antipode. nih.gov

The modern approach to assigning absolute configuration involves a synergy between experimental spectroscopy and quantum chemical calculations. mdpi.comnih.gov The protocol is as follows:

Experimental Measurement: The VCD or ECD spectrum of the chiral derivative is recorded experimentally. nih.gov

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled, and its conformational landscape is explored. mdpi.com

Spectrum Prediction: Using theoretical methods such as Density Functional Theory (DFT), the VCD or ECD spectrum for the modeled enantiomer is calculated. nih.gov

Comparison and Assignment: The experimentally measured spectrum is compared to the theoretically predicted spectrum. If the spectra match in terms of sign and relative intensity of the key bands, the absolute configuration of the experimental sample is assigned as the same as that of the modeled enantiomer (R in this example). If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite (S) configuration. researchgate.net

This combined experimental and theoretical approach has become a reliable and routine method for the unambiguous assignment of absolute configurations for a wide variety of chiral molecules, from natural products to synthetic pharmaceuticals, and would be directly applicable to any chiral derivatives of this compound. mdpi.comnih.gov

Chemical Reactivity and Derivatization Studies of 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine

Reactivity of the Dihydro-1H-Pyrrole Moiety

The 2,5-dihydro-1H-pyrrole ring contains a crucial enamine-like double bond, which makes it significantly more reactive than a simple alkene and distinct from the aromatic pyrrole (B145914) system. This functionality is the primary site for reactions within this part of the molecule.

Electrophilic Substitution: The nitrogen atom's lone pair of electrons in the dihydropyrrole ring delocalizes into the double bond, creating a nucleophilic carbon at the C4 position (beta to the nitrogen). This enamine character makes the ring highly susceptible to attack by electrophiles. Unlike aromatic pyrrole, which undergoes electrophilic aromatic substitution, the dihydropyrrole ring typically undergoes electrophilic addition across the double bond, followed by potential elimination steps.

Pyrroles are known to be more reactive than benzene (B151609) in electrophilic aromatic substitution, with a preference for attack at the α-positions (C2 or C5). onlineorganicchemistrytutor.compearson.comslideshare.net This is due to the ability of the nitrogen to stabilize the positive charge in the reaction intermediate through resonance. slideshare.netquora.com In the case of 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine, electrophilic attack would be expected to occur readily at the double bond.

Nucleophilic Substitution: Nucleophilic substitution directly on the dihydropyrrole ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups, which are not intrinsically present. Nucleophilic aromatic substitution (SNAr) has been observed in pyrrole rings bearing potent electron-withdrawing groups like nitro groups. For instance, 2,5-dinitro-1-methylpyrrole has been shown to react with nucleophiles like piperidine (B6355638) and methoxide (B1231860) ion under mild conditions. rsc.org However, for the unsubstituted dihydropyrrole moiety, such reactions are not a primary reactivity pathway.

The pyrroline (B1223166) ring can undergo both oxidation and reduction, leading to different heterocyclic structures. youtube.comyoutube.com

Oxidation: The enamine-like double bond is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the dihydropyrrole ring can be aromatized to the corresponding pyrrole derivative or oxidized to form pyrrolinone structures. For example, enzymatic oxidation of pyrrole substrates has been shown to yield products like 4-pyrrolin-2-one. nih.gov This transformation highlights a potential pathway for the functionalization of the dihydropyrrole ring in this compound.

Reduction: The double bond of the pyrroline ring can be readily reduced to yield the corresponding saturated pyrrolidine (B122466) ring. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or chemical reducing agents like sodium borohydride (B1222165) in the presence of an acid, or diisobutylaluminium hydride (DIBAL-H). nih.gov The reduction of dihydropyrroles to pyrrolidines is a common synthetic strategy. nih.gov

Table 1: Potential Oxidation and Reduction Reactions of the Dihydropyrrole Moiety
TransformationProduct TypeTypical Reagents
OxidationPyrrole (Aromatization)Dehydrogenation catalysts (e.g., Pd/C at high temp.)
OxidationPyrrolinonePeroxides, certain enzymes nih.gov
ReductionPyrrolidineH₂/Pd, NaBH₄/AcOH, DIBAL-H nih.gov

Cycloaddition: The double bond in the dihydropyrrole ring can participate in cycloaddition reactions. libretexts.org A notable example is the 1,3-dipolar cycloaddition, where the pyrroline acts as a dipolarophile, reacting with 1,3-dipoles like azomethine ylides. These reactions are synthetically valuable for constructing complex, fused heterocyclic systems, such as hexahydropyrrolo[3,4-c]pyrroles. rsc.orgrsc.org Photochemical [2+2] cycloadditions with alkenes are also a known reaction pathway for related dihydro-1H-pyrrole-2-thiones. rsc.org

Rearrangement: Rearrangement reactions can occur under specific conditions, often acid- or base-catalyzed, to yield more stable isomers or different ring systems. libretexts.org While specific studies on the rearrangement of this compound are not prevalent, general rearrangement pathways for related structures, such as the Favorskii or Beckmann rearrangements, could potentially be applied to suitably functionalized derivatives. libretexts.org

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic nature makes it generally unreactive towards electrophiles but susceptible to nucleophilic attack.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene. wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the nitrogen atom is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic attack extremely challenging. wikipedia.org

When the reaction is forced under harsh conditions, substitution occurs preferentially at the C3 (or C5) position. quora.comquora.comaklectures.com Attack at C2, C4, or C6 leads to an unstable intermediate where a resonance structure places a positive charge directly on the electronegative nitrogen atom. quimicaorganica.orgquora.com Attack at C3 avoids this unfavorable arrangement, resulting in a more stable intermediate. quora.comaklectures.com

Table 2: Conditions for Electrophilic Aromatic Substitution on Pyridine
ReactionReagents and ConditionsMajor Product
NitrationKNO₃, H₂SO₄, 300°C3-Nitropyridine (low yield)
SulfonationSO₃, H₂SO₄, HgSO₄, 230°CPyridine-3-sulfonic acid
BrominationBr₂, oleum, 130°C3-Bromopyridine

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine, as the Lewis acid catalyst coordinates with the nitrogen lone pair, leading to strong deactivation. quimicaorganica.org

In contrast to its inertness towards electrophiles, the pyridine ring is activated for nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.orgstackexchange.com The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer-like complex) through resonance. stackexchange.comyoutube.com

Nucleophilic Addition: Strong nucleophiles, such as organometallic reagents (e.g., organolithiums) or sodium amide, can add to the pyridine ring, typically at the C2 position. quimicaorganica.org A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) in liquid ammonia (B1221849) to form 2-aminopyridine, proceeding through a nucleophilic addition followed by the elimination of a hydride ion. youtube.com

Nucleophilic Aromatic Substitution (SNAr): If a good leaving group (e.g., a halide) is present at the C2 or C4 position, it can be displaced by a nucleophile via an addition-elimination mechanism. quimicaorganica.org The presence of electron-withdrawing groups on the ring can further facilitate this reaction. youtube.com The stability of the intermediate, with the negative charge delocalized onto the nitrogen atom, is the driving force for the high regioselectivity at the C2 and C4 positions. stackexchange.com

N-Oxidation and Quaternization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is susceptible to electrophilic attack, leading to the formation of N-oxides and quaternary pyridinium salts. These reactions modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent transformations.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. thieme-connect.de The resulting N-oxide group significantly alters the electron distribution within the pyridine ring, enhancing the reactivity at the C2 and C4 positions towards both nucleophilic and electrophilic attack. wikipedia.org The N-oxide can also act as a directing group in various synthetic transformations and can be subsequently removed if desired. wikipedia.org While no specific studies on the N-oxidation of this compound have been reported, the general reactivity of pyridines suggests that this transformation is feasible.

Quaternization: The pyridine nitrogen can be readily alkylated using alkyl halides to form quaternary pyridinium salts. mdpi.comnih.govresearchgate.net This reaction introduces a positive charge on the pyridine ring, making it more electron-deficient and activating it towards nucleophilic attack. The choice of the alkylating agent allows for the introduction of various functional groups, providing a versatile handle for further derivatization. Studies on the quaternization of poly(4-vinylpyridine) have demonstrated that the reaction proceeds efficiently with alkyl halides like methyl iodide. mdpi.comnih.govresearchgate.net By analogy, this compound is expected to undergo similar quaternization reactions at the pyridine nitrogen.

Reaction TypeReagents and ConditionsExpected Product
N-Oxidationm-CPBA, CH2Cl2, rtThis compound N-oxide
QuaternizationCH3I, Acetone, reflux1-Methyl-4-(2,5-dihydro-1H-pyrrol-3-yl)pyridinium iodide

Inter-ring Reactivity and Hetero-Diels-Alder Reactions

The presence of both a diene system within the dihydropyrrole ring and an azadiene system within the pyridine ring suggests the potential for this compound to participate in cycloaddition reactions, particularly Hetero-Diels-Alder reactions.

The dihydropyrrole moiety, being an electron-rich enamine derivative, can potentially act as a diene in Diels-Alder reactions with electron-deficient dienophiles. Conversely, the pyridine ring can function as an azadiene, although it is generally a poor diene in Diels-Alder reactions due to its aromaticity. rsc.org However, activation of the pyridine ring, for instance through N-oxidation or coordination to a metal center, can enhance its dienophilic or diene character. acs.org

While specific examples of Hetero-Diels-Alder reactions involving this compound are not documented, the known reactivity of related systems suggests that such transformations could be a viable route for the synthesis of more complex fused heterocyclic structures. rsc.orgresearchgate.net

Metal-Catalyzed Coupling Reactions for Further Functionalization

The pyridine and dihydropyrrole rings of this compound offer several sites for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: The pyridine ring can be functionalized via Suzuki-Miyaura coupling. If a halogen atom is present on the pyridine ring, it can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst. audreyli.comrsc.org Conversely, conversion of the pyridine ring to a pyridylboronic acid or ester would allow for coupling with various aryl or vinyl halides. audreyli.comresearchgate.net The dihydropyrrole ring can also participate in Suzuki-Miyaura reactions. For instance, N-substituted 3-pyrroline (B95000) boronic esters have been shown to couple with aryl halides in good yields. thieme-connect.com Furthermore, a tandem Heck-Suzuki coupling cascade has been developed for the synthesis of 5-aryl-2,3-dihydropyrroles. thieme-connect.comorganic-chemistry.org

Heck Reaction: The double bond in the dihydropyrrole ring is a potential site for Heck reactions, allowing for the introduction of aryl or vinyl groups. The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction has been utilized in the synthesis of dihydropyrrole derivatives. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Coupling ReactionSubstrateCoupling PartnerCatalyst System
Suzuki-MiyauraHalogenated PyridineArylboronic acidPd(PPh3)4, Base
Suzuki-MiyauraPyridylboronic esterAryl halidePd(dppf)Cl2, Base
Suzuki-Miyaura3-Pyrroline boronic esterAryl halidePd(PPh3)4, CsF
HeckDihydropyrroleAryl/Vinyl halidePd(OAc)2, Ligand, Base

pH-Dependent Reactivity Profiles

The reactivity of this compound is expected to be significantly influenced by pH due to the presence of two nitrogen atoms with different basicities. The pyridine nitrogen is significantly less basic (pKa of the conjugate acid is ~5.2 for pyridine) than the nitrogen in the 2,5-dihydropyrrole ring (pKa of the conjugate acid is ~11 for pyrrolidine).

At low pH, both nitrogen atoms will be protonated. The positive charge on the pyridine ring will further decrease its electron density, making it more susceptible to nucleophilic attack. The protonated dihydropyrrole nitrogen will render the enamine system inactive towards electrophilic substitution.

At neutral pH, the pyridine nitrogen may exist in equilibrium between its protonated and unprotonated forms, while the dihydropyrrole nitrogen will be predominantly unprotonated. This would allow for electrophilic substitution reactions on the electron-rich dihydropyrrole ring.

At high pH, both nitrogen atoms will be in their free base form. Under these conditions, the molecule is expected to be most reactive towards electrophiles, particularly at the dihydropyrrole ring. The pH can therefore be used to modulate the reactivity and selectivity of reactions involving this molecule. While specific studies on the pH-dependent reactivity of this compound are not available, the principles of acid-base chemistry provide a framework for predicting its behavior.

Computational Chemistry and Theoretical Investigations of 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and various other physicochemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For 4-(2,5-dihydro-1H-pyrrol-3-yl)pyridine, DFT calculations would be employed to determine the most stable geometric structure, including bond lengths, bond angles, and dihedral angles. These calculations would provide foundational data for all other computational analyses.

Table 1: Hypothetical DFT Optimized Geometry Parameters for this compound

ParameterValue
Bond Length (C-C in pyridine)Data not available
Bond Length (C-N in pyridine)Data not available
Bond Length (C=C in pyrroline)Data not available
Bond Length (C-N in pyrroline)Data not available
Bond Angle (C-N-C in pyridine)Data not available
Dihedral Angle (Pyridine-Pyrroline)Data not available

Note: This table is for illustrative purposes only. Specific values would be obtained from actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes only. Specific values would be obtained from actual FMO analysis.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would visualize the areas of negative potential, likely around the nitrogen atom of the pyridine (B92270) ring, and areas of positive potential. This analysis is crucial for understanding intermolecular interactions and the sites of potential chemical attack.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be used to predict the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely reaction mechanisms and estimate reaction rates. This type of analysis would be invaluable for understanding the synthesis and reactivity of this compound.

Tautomeric and Conformational Equilibria Studies

Molecules like this compound can exist in different tautomeric forms or spatial conformations. Theoretical studies can predict the relative stabilities of these different forms and the energy barriers for their interconversion. Such studies would clarify which tautomers and conformers are most likely to be present under various conditions, which is essential for understanding its chemical behavior and biological activity.

Molecular Docking and Simulation Studies for Predicting Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein or other biological macromolecule. If this compound were being investigated as a potential therapeutic agent, molecular docking studies would be performed to predict its binding mode and affinity to a specific biological target. These simulations provide valuable insights into the potential ligand-protein interactions at the atomic level.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)Data not available
Key Interacting ResiduesData not available
Type of InteractionsData not available

Note: This table is for illustrative purposes only. Specific values would be obtained from actual molecular docking studies.

Theoretical Spectroscopic Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering profound insights into their structural and electronic characteristics prior to or in conjunction with experimental synthesis and analysis. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be achieved through various quantum mechanical methods. While specific computational studies dedicated exclusively to this compound are not readily found in a review of published literature, the methodologies for such predictions are well-established and have been successfully applied to analogous heterocyclic compounds, such as dihydropyrrole and pyridine derivatives. mtsac.edunih.govresearchgate.net

The most common approach involves Density Functional Theory (DFT), often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), to first optimize the molecule's ground-state geometry. researchgate.net Following optimization, specific calculations are performed to predict each type of spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This calculation provides the isotropic magnetic shielding tensors for each nucleus. By subtracting these values from the shielding tensor of a reference compound, typically Tetramethylsilane (TMS), the chemical shifts (δ) can be predicted. researchgate.net These predictions are invaluable for assigning signals in experimental spectra and confirming the chemical structure.

The predicted chemical shifts for the unique hydrogen and carbon atoms in this compound would provide a detailed map of its electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table illustrates the expected output of a theoretical calculation, not published experimental or calculated data.

Atom Position (See Figure 1) Atom Type Predicted Chemical Shift (δ, ppm) Multiplicity
H-N1 Pyrroline (B1223166) N-H ~3.0 - 5.0 Broad Singlet
H-C2 (x2) Aliphatic C-H ~3.5 - 4.5 Multiplet
H-C4 Vinylic C-H ~6.0 - 7.0 Singlet/Triplet
H-C5 (x2) Aliphatic C-H ~3.5 - 4.5 Multiplet
H-C2', H-C6' Pyridine C-H (ortho) ~8.4 - 8.8 Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates the expected output of a theoretical calculation, not published experimental or calculated data.

Atom Position (See Figure 1) Atom Type Predicted Chemical Shift (δ, ppm)
C2 Aliphatic C-N ~50 - 60
C3 Vinylic C-C (Pyrroline) ~125 - 135
C4 Vinylic C-H ~115 - 125
C5 Aliphatic C-N ~50 - 60
C1' Quaternary C (Pyridine) ~140 - 150
C2', C6' Pyridine C-H ~148 - 152

(Note: A figure of the compound with numbered atoms would be required for precise positional assignment.)

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by performing a vibrational frequency analysis on the optimized molecular structure. This calculation predicts the frequencies (in wavenumbers, cm⁻¹) and intensities of the fundamental vibrational modes of the molecule. These modes correspond to specific bond stretches, bends, and torsions within the structure. Comparing the predicted spectrum with experimental data helps in identifying functional groups and confirming the molecule's identity.

Table 3: Predicted Principal IR Vibrational Frequencies for this compound This table illustrates the expected output of a theoretical calculation, not published experimental or calculated data.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Pyrroline N-H 3300 - 3500
C-H Stretch (Aromatic) Pyridine C-H 3000 - 3100
C-H Stretch (Aliphatic) Pyrroline CH₂ 2850 - 3000
C=N Stretch (Aromatic) Pyridine Ring 1580 - 1620
C=C Stretch (Aromatic) Pyridine Ring 1450 - 1600
C=C Stretch (Alkene) Pyrroline C=C 1640 - 1680
N-H Bend Pyrroline N-H 1500 - 1550

Ultraviolet-Visible (UV-Vis) Spectroscopy

Predictions of the electronic absorption spectrum are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from occupied molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to unoccupied molecular orbitals (like the LUMO - Lowest Unoccupied Molecular Orbital). The results are presented as predicted absorption wavelengths (λmax) and oscillator strengths, which correlate to the intensity of the absorption bands. For a molecule with both aromatic and alkene chromophores like this compound, transitions such as π → π* and n → π* are expected.

Table 4: Predicted Electronic Transitions for this compound This table illustrates the expected output of a theoretical calculation, not published experimental or calculated data.

Transition Type Orbitals Involved Predicted λmax (nm)
π → π* HOMO → LUMO ~250 - 280
π → π* HOMO-n → LUMO+n < 250

These computational predictions, when taken together, provide a comprehensive theoretical spectroscopic profile of this compound, guiding experimental efforts and deepening the understanding of its molecular properties.

Structure Activity Relationship Sar Principles in 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine Scaffolds

Methodologies for SAR Studies in Nitrogen Heterocycles

SAR studies for nitrogen heterocycles like the 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine scaffold employ a combination of experimental and computational techniques to systematically investigate the impact of structural modifications on biological activity. oncodesign-services.com

Synthetic Analog Generation: A primary methodology involves the synthesis of a series of analog compounds where specific parts of the lead molecule are systematically varied. oncodesign-services.com For the this compound core, this can include:

Substitution on the Pyridine (B92270) Ring: Introducing various functional groups at different positions of the pyridine ring.

Substitution on the Dihydropyrrole Ring: Modifying the nitrogen atom or the carbon atoms of the dihydropyrrole moiety.

Modification of the Core Scaffold: Altering the ring size, degree of saturation, or replacing one of the heterocyclic rings with another. nih.gov

Biological Evaluation: Each synthesized analog undergoes rigorous biological testing to measure its activity. oncodesign-services.com This could involve in vitro assays to determine enzyme inhibition (e.g., IC50 values) or receptor binding affinity (e.g., Ki values), as well as cell-based assays to assess cellular effects. nih.gov

Computational Approaches: In silico methods are indispensable for modern SAR studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. researchgate.net

Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR): This is covered in more detail in section 6.5.

The iterative process of designing, synthesizing, testing, and computationally analyzing analogs allows researchers to build a comprehensive understanding of the SAR for a given scaffold. oncodesign-services.com

Elucidating the Influence of Substituents on Molecular Recognition and Interactions

The type, position, and orientation of substituents on the this compound scaffold profoundly influence its interaction with biological targets. These interactions are governed by various non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.govacs.org

Electronic Effects: The electronic properties of substituents can modulate the electron distribution within the heterocyclic rings, affecting their ability to participate in key interactions.

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl), nitro (NO₂), or cyano (CN) decrease the electron density of the aromatic rings. This can impact the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. nih.gov

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) increase electron density. nih.gov These groups can also act as hydrogen bond donors or acceptors themselves, potentially forming crucial contacts with the target protein. nih.gov

Steric Effects: The size and shape of substituents play a critical role. Bulky groups can cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, extending a substituent into a specific pocket can sometimes lead to additional favorable interactions and increased potency. nih.govmdpi.com

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. nih.gov Substituents containing hydroxyl, amino, or carbonyl groups can introduce additional hydrogen bond donor or acceptor sites, significantly impacting binding affinity. For instance, studies on kinase inhibitors have shown that modulating the hydrogen bond donor strength of a substituent can directly correlate with binding affinity. nih.gov

The following interactive table summarizes the general influence of different substituent types on molecular interactions.

Substituent TypeExample(s)Primary InfluencePotential Effect on Interaction
Small Alkyl-CH₃, -C₂H₅Steric Bulk, HydrophobicityCan fill small hydrophobic pockets; may decrease polarity. nih.gov
Halogens-F, -Cl, -BrElectronic (EWG), SizeCan form halogen bonds; alters electrostatic potential. mdpi.com
Hydroxyl-OHH-Bond Donor/AcceptorForms strong hydrogen bonds with receptor residues. nih.gov
Methoxy-OCH₃H-Bond Acceptor, EDGCan accept hydrogen bonds; increases electron density. nih.gov
Amino-NH₂H-Bond Donor, EDGCan donate hydrogen bonds; acts as a base. nih.gov
Cyano-CNH-Bond Acceptor, EWGStrong dipole; can act as a hydrogen bond acceptor. nih.gov

Impact of Pyrrole (B145914) and Pyridine Ring Modifications on Molecular Activity

Pyridine Ring Modifications:

Positional Isomers: Moving the dihydropyrrole substituent to the 2- or 3-position of the pyridine ring creates positional isomers with different spatial arrangements of the key nitrogen atom. This can drastically alter the molecule's ability to bind to a target, as the geometry of the hydrogen bond acceptor is changed. nih.gov

Ring Substitution with other Heterocycles: Replacing the pyridine ring with other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazine) modifies the number and position of hydrogen bond acceptors, which can be a strategy to improve selectivity or potency. nih.gov

Introduction of Fused Rings: Creating fused ring systems, such as quinolines or pyrrolopyridines, expands the molecular scaffold. nih.govcore.ac.uk This can lead to increased interactions with the target but also impacts properties like solubility and lipophilicity.

Dihydropyrrole Ring Modifications:

Saturation Level: Full saturation to a pyrrolidine (B122466) ring or full aromatization to a pyrrole ring changes the geometry of the molecule. A planar pyrrole ring may favor π-π stacking interactions, while the puckered, three-dimensional structure of a pyrrolidine ring will have different steric requirements. rsc.org

N-Substitution: The nitrogen atom of the dihydropyrrole ring is a common site for modification. Adding substituents at this position can be used to explore new binding pockets, modulate solubility, or block metabolic pathways. SAR studies on pyrrole derivatives have shown that N-benzyl side chains can be important for inhibitory potency. nih.gov

These core modifications are fundamental strategies in lead optimization, allowing for broad exploration of chemical space to identify novel scaffolds with improved activity profiles. nih.gov

Stereochemical Considerations in SAR for Chiral Analogues

The introduction of chiral centers into the this compound scaffold necessitates a careful evaluation of stereochemistry, as biological systems are inherently chiral. organic-chemistry.org Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and metabolic profiles.

A chiral center can be introduced into the scaffold, for example, by adding a substituent to one of the carbon atoms of the dihydropyrrole ring. This results in two enantiomers (R and S configurations).

Importance of Absolute Configuration: Biological targets, such as enzymes and receptors, have specific three-dimensional binding sites. Consequently, one enantiomer of a chiral ligand often fits much better into the binding site than the other, leading to a more stable ligand-receptor complex and higher affinity. nih.gov SAR studies on chiral non-racemic analogues of other nitrogen heterocycles have demonstrated that a specific configuration at the chiral center can be crucial for high receptor affinity. nih.gov For example, in a series of piperidine (B6355638) derivatives, it was shown that the (S,S)-configuration at the ring junction was essential for high NMDA receptor affinity. nih.gov

Diastereomers: If a molecule contains two or more chiral centers, diastereomers are possible. Diastereomers have different physical properties and distinct spatial arrangements of atoms. Their interactions with a chiral receptor will be different, often leading to one diastereomer being significantly more active than the others.

Methodologies for Stereochemical SAR:

Asymmetric Synthesis: To study the effects of stereochemistry, it is essential to synthesize and test each stereoisomer individually. This requires the use of stereoselective synthetic methods. organic-chemistry.org

Chiral Chromatography: Separation of racemic mixtures into individual enantiomers allows for the biological evaluation of each.

X-ray Crystallography: Determining the crystal structure of a ligand-receptor complex can provide a definitive view of how a specific stereoisomer binds, explaining the observed differences in activity at a molecular level.

Therefore, when designing analogues of the this compound scaffold, controlling and defining the stereochemistry is a critical aspect of optimizing molecular activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org For scaffolds like this compound, QSAR can provide predictive insights, guiding the design of new, more potent analogs while minimizing synthetic effort. nih.govresearchgate.net

The QSAR Process:

Data Set Compilation: A QSAR study begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and properties. nih.gov

Variable Selection and Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with biological activity. nih.gov Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govmdpi.com The general form of a QSAR model is: Activity = f(molecular descriptors) wikipedia.org

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds that were not used in the model's creation. nih.gov

Application to Nitrogen Heterocycles: QSAR studies have been successfully applied to various nitrogen heterocycles, including pyridine and dihydropyridine (B1217469) derivatives. nih.govnih.govwjpsonline.com For instance, a QSAR study on dihydropyridine calcium channel blockers showed that potency was dependent on lipophilicity and electronic parameters. nih.gov Another study on pyrrole- and dihydropyrrole-fused neonicotinoids used 2D fingerprint descriptors to build a robust PLS model for predicting insecticidal activity. mdpi.com

Predictive Insights from QSAR: A validated QSAR model for this compound derivatives could:

Predict the biological activity of virtual or newly designed compounds before their synthesis. nih.gov

Identify which physicochemical properties (e.g., hydrophobicity, electronic character, steric bulk) are most important for activity.

Provide a mechanistic understanding of how structural features influence the compound's interaction with its biological target.

The following table lists common descriptor types used in QSAR studies.

Descriptor ClassDescriptionExamples
Constitutional Describe the basic molecular composition and connectivity.Molecular weight, atom count, rotatable bond count
Topological Quantify molecular shape and branching.Wiener index, Kier & Hall connectivity indices
Geometric (3D) Describe the 3D arrangement of atoms.Molecular surface area, volume, principal moments of inertia
Electronic Quantify the electron distribution.Dipole moment, partial charges, HOMO/LUMO energies
Physicochemical Relate to physical properties.LogP (lipophilicity), molar refractivity, polarizability

By leveraging QSAR, medicinal chemists can make more informed decisions in the drug design process, accelerating the discovery of optimized lead compounds. mdpi.comfrontiersin.org

Mechanistic Chemical Biology Studies of 4 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine and Analogues in Vitro Focus

Investigations into Molecular Target Interactions (e.g., enzyme inhibition, receptor binding)

The pyridine (B92270) ring, often in combination with a pyrrole (B145914) or dihydropyrrole moiety, serves as a versatile scaffold for designing molecules that interact with a wide array of biological targets. In vitro studies have been instrumental in identifying and characterizing these molecular interactions, which primarily involve enzyme inhibition and receptor binding.

Enzyme Inhibition: Analogues of 4-(2,5-dihydro-1H-pyrrol-3-yl)pyridine have been investigated as inhibitors of several key enzyme families, particularly kinases, which are crucial in cell signaling pathways. For instance, certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors, with molecular docking studies indicating their ability to form stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Similarly, spiro-pyridine derivatives have been identified as inhibitors of both EGFR and VEGFR-2. nih.gov

Receptor Binding: The dihydropyrrole-pyridine scaffold is also a key component in compounds designed to bind to specific receptors. Dihydropyrrole[2,3-d]pyridine derivatives have been developed as potent and selective antagonists for the Corticotropin-Releasing Factor-1 (CRF-1) receptor. nih.gov In silico docking studies have been employed to map the receptor binding pocket for this class of antagonists. nih.gov Additionally, structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives led to the discovery of a subtype-selective positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor 4 (M4), highlighting the potential for these compounds to interact with G-protein coupled receptors. nih.gov

Protein-Protein Interaction Inhibition: A notable application of this scaffold is the disruption of protein-protein interactions (PPIs). Pyrazolo[4,3-c]pyridine derivatives have been identified as the first small-molecule inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma species, which is crucial for protein import into glycosomes. acs.org

Table 1: Molecular Targets of Dihydropyrrole-Pyridine Analogues and Related Derivatives
Compound ClassMolecular TargetInteraction TypeReference
Dihydropyrrole[2,3-d]pyridine derivativesCorticotropin-Releasing Factor-1 (CRF-1) ReceptorAntagonist nih.gov
Pyrazol-4-yl-pyridine derivativesMuscarinic Acetylcholine Receptor 4 (M4)Positive Allosteric Modulator nih.gov
Spiro-pyridine derivativesEGFR, VEGFR-2Inhibitor nih.gov
4-Amino-3-chloro-1H-pyrrole-2,5-dionesEGFR, VEGFR-2Inhibitor nih.gov
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]COX-1, COX-2Inhibitor nih.gov
Pyrrolo[3,4-c]pyridine derivativesHIV-1 Integrase, PI3Ks, Spleen tyrosine kinase (SYK)Inhibitor nih.gov
Pyrazolo[4,3-c]pyridine derivativesPEX14–PEX5 Protein-Protein InteractionInhibitor acs.org

Elucidation of Cellular Pathways Modulated by Dihydropyrrole-Pyridine Derivatives

The interaction of dihydropyrrole-pyridine analogues with specific molecular targets invariably leads to the modulation of downstream cellular pathways. In vitro studies using cell-based assays have begun to unravel these complex signaling cascades.

A primary pathway affected by these compounds is cellular proliferation and survival. A selenylated imidazo[1,2-a]pyridine (B132010), an analogue sharing the core pyridine structure, has been shown to inhibit the Akt/mTOR/HIF-1α and MAPK signaling pathways in glioblastoma cells. researchgate.net These pathways are central to regulating cell growth, proliferation, and survival, and their inhibition is a key mechanism for the antiproliferative effects of these compounds. researchgate.net

Furthermore, many pyridine derivatives induce programmed cell death, or apoptosis. nih.gov The induction of apoptosis is a critical component of anticancer activity. Studies on spiro-pyridine derivatives demonstrated that their cytotoxic effects are linked to the modulation of apoptosis-regulating proteins. nih.gov Specifically, these compounds were found to activate the expression of the pro-apoptotic gene Bax while suppressing the expression of the anti-apoptotic gene Bcl-2 in Caco-2 cells. nih.gov Similarly, the selenylated imidazo[1,2-a]pyridine derivative was found to induce apoptosis by decreasing levels of the anti-apoptotic protein Bcl-xL and increasing levels of γ-H2AX and p53, which are markers of DNA damage and tumor suppression, respectively. researchgate.net

Studies of Biological Activities in Defined Cellular Systems (e.g., antiproliferative effects on cancer cell lines, antimicrobial activity against specific strains)

The modulation of molecular targets and cellular pathways by this compound analogues translates into a range of measurable biological activities in cellular systems. These activities are predominantly antiproliferative against cancer cells and antimicrobial against various pathogens.

Antiproliferative Activity: A significant body of research has demonstrated the potent antiproliferative activity of pyridine derivatives against a diverse panel of human cancer cell lines. For example, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, a related analogue, showed significant growth inhibition against EKVX (non-small cell lung), CAKI-1 (renal), UACC-62 (melanoma), MCF7 (breast), LOX IMVI (melanoma), and ACHN (renal) cancer cell lines. researchgate.net A novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] compound exhibited selective cytotoxicity against HL60 (acute myeloid leukemia) and K562 (chronic myeloid leukemia) cell lines, with IC50 values of 25.93 µg/mL and 10.42 µg/mL, respectively. nih.gov Dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives have also been evaluated against hematologic tumor cell lines such as HEL (acute erythroid leukemia) and K-562. researchgate.net

Table 2: Antiproliferative Activity of Selected Dihydropyrrole-Pyridine Analogues and Related Derivatives
Compound/Derivative ClassCancer Cell LineObserved EffectIC50/GI50 ValueReference
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]HL60 (Acute Myeloid Leukemia)Cytotoxicity25.93 µg/mL nih.gov
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]K562 (Chronic Myeloid Leukemia)Cytotoxicity10.42 µg/mL nih.gov
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116, SW-620, Colo-205 (Colon)Growth Inhibition~1.0–1.6 x 10-8 M nih.gov
Spiro-pyridine derivative (Compound 7)Caco-2 (Colorectal Adenocarcinoma)Cytotoxicity7.83 ± 0.50 µM nih.gov
Spiro-pyridine derivative (Compound 7)HepG-2 (Hepatocellular Carcinoma)Cytotoxicity8.90 ± 0.6 µM nih.gov
Pyridine-triazole-thione (Compound 15)MDA-MB-231 (Breast)Cell Viability Reduction39.2 ± 1.7 µM researchgate.net

Antimicrobial Activity: Derivatives of the dihydropyrrole-pyridine scaffold have also been explored for their antimicrobial properties. A series of pyridine-1,2,4-triazole-3-thione-hydrazones were screened for antibacterial and antifungal activities. researchgate.net High antibacterial activity was noted against Mycobacterium luteum (MIC 3.9 µg/mL), and exceptional antifungal activity was observed against Candida tenuis (MIC 0.9 µg/mL). researchgate.net Other studies have reported the synthesis of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogues that displayed good antimicrobial activity with minimum inhibitory concentration (MIC) values of 1–4 μg/mL and significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain (MIC 1–2 μg/mL). researchgate.net Pyridine-3-carboxamide (B1143946) analogs have also been developed as agents against Ralstonia solanacearum, the pathogen causing bacterial wilt in tomatoes. nih.gov

Table 3: Antimicrobial Activity of Selected Dihydropyrrole-Pyridine Analogues and Related Derivatives
Compound/Derivative ClassMicrobial StrainActivity TypeMIC ValueReference
Pyridine-triazole-thione-hydrazone (Compound 21)Mycobacterium luteumAntibacterial3.9 µg/mL researchgate.net
Pyridine-triazole-thione-hydrazone (Compound 7)Candida tenuisAntifungal0.9 µg/mL researchgate.net
4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analoguesVarious bacteria and fungiAntimicrobial1–4 µg/mL researchgate.net
4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analoguesMycobacterium tuberculosis H37RvAntitubercular1–2 µg/mL researchgate.net
Pyridine-3-carboxamide analogsRalstonia solanacearumAntibacterialInhibitory effects noted nih.gov

Understanding Molecular Basis of Potency and Selectivity (pre-clinical)

Pre-clinical in vitro studies are crucial for establishing the structure-activity relationship (SAR) of dihydropyrrole-pyridine derivatives, providing a molecular basis for their observed potency and selectivity. These studies systematically modify the chemical structure of a lead compound to identify which functional groups and structural features are critical for biological activity.

For antiproliferative pyridine derivatives, analysis has shown that the presence of nitrogen and oxygen-containing groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O), often leads to superior activity against various cancer cell lines. mdpi.com In the case of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 interaction, SAR studies revealed that substituents at the N-1 position of the pyrazole (B372694) were important for activity, whereas carboxylate derivatives proved to be inactive. acs.org

Similarly, for pyrrolo[3,4-c]pyridine derivatives designed as anti-HIV-1 agents, it was found that the ester substituent at position 4 significantly influences activity. nih.gov The distance between the core pyrrolopyridine scaffold and an attached phenyl ring was also identified as a critical determinant of potency. nih.gov For 4-amino-3-chloro-1H-pyrrole-2,5-diones, the biological activity is strongly dependent on the side groups attached to the core structure. nih.gov In the development of pyridine-3-carboxamide analogs against bacterial wilt, SAR analysis confirmed that the positions and types of substituents on the aromatic rings were key influencers of their biological efficacy. nih.gov These preclinical SAR studies are fundamental to optimizing lead compounds, enhancing their potency and selectivity for specific molecular targets, and guiding the design of new, more effective therapeutic agents.

Applications in Chemical Sciences and Enabling Technologies

Utility as Synthetic Building Blocks for Complex Molecules

The 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine scaffold is a versatile building block in organic synthesis, owing to the reactivity of both the pyridine (B92270) and the dihydropyrrole rings. The pyridine moiety can be functionalized through various reactions, including electrophilic aromatic substitution and reactions at the nitrogen atom. mdpi.com The dihydropyrrole component, with its carbon-carbon double bond and secondary amine, offers multiple sites for chemical modification.

Derivatives of dihydropyridones (DHPo), which share structural similarities, are recognized as important precursors for a variety of biologically active compounds. nih.govresearchgate.net The synthesis of these scaffolds often involves multicomponent reactions, highlighting an efficient approach to building molecular complexity. nih.govresearchgate.net For instance, the Hantzsch synthesis and its variations are classical methods for creating dihydropyridine (B1217469) and pyridine rings, which can be subsequently modified to generate a vast library of compounds. mdpi.com

The pyrrolopyrimidine scaffold, a related bicyclic structure, is also a key component in the synthesis of numerous clinical drugs, demonstrating anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities. researchgate.net The synthetic accessibility and the potential for diverse functionalization of the this compound core make it an attractive starting point for the construction of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Table 1: Synthetic Applications of Related Scaffolds

Scaffold Synthetic Method Application
Dihydropyridones (DHPo) Multicomponent Reactions Precursors for biologically active compounds nih.govresearchgate.net
Pyrrolopyrimidines Buchwald-Hartwig C–N cross coupling Development of covalent EGFR-TKIs for cancer therapy researchgate.net
Thiazole-Pyridine Hybrids Condensation Reactions Synthesis of potential COVID-19 inhibitors mdpi.com
Pyrrolo[3,2-b]pyrroles Reaction with Tetracyanoethylene Creation of push-pull chromophores for optoelectronics nih.gov

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for understanding complex biological processes. The development of fluorescent probes, in particular, allows for the visualization of specific molecules and events within living cells. nih.govmdpi.com The design of such probes often relies on a modular structure comprising a fluorophore (the signaling unit) and a recognition group (the targeting unit). mdpi.com

Heterocyclic structures, including those related to this compound, are frequently used as the core of fluorescent probes. For example, imidazopyridine derivatives have been developed as fluorescent probes for various applications, including bioimaging and metal ion detection. nih.gov The fluorescence mechanisms in these probes, such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), are modulated by the interaction of the probe with its target analyte. nih.gov

While specific fluorescent probes based directly on the this compound scaffold are not extensively documented, the inherent properties of its constituent rings suggest its potential in this area. The pyridine and pyrrole (B145914) moieties can be functionalized to introduce both fluorophores and specific binding sites for biological targets, such as enzymes or receptors. The development of probes from related scaffolds like pyrazolo[1,5-a]pyrimidines for their photophysical properties underscores the potential of nitrogen-containing heterocycles in this field. researchgate.net

Potential in Materials Chemistry for Novel Polymer and Electronic Material Development

The field of materials chemistry is continually seeking novel organic molecules for the development of advanced materials with tailored electronic and optical properties. Pyrrole and its derivatives are well-known building blocks for conducting polymers and organic semiconducting materials. tdl.org The electron-rich nature of the pyrrole ring makes it suitable for hole-transporting materials, although its stability can be a concern. tdl.org

Fusing pyrrole with other aromatic systems is a common strategy to enhance stability and tune the electronic properties. tdl.org Conjugated polymers containing pyrrolo[3,2-b]pyrrole units, for example, have been synthesized and their optoelectronic properties can be tailored by diversifying the peripheral aromatic units. rsc.org These materials are being explored for applications in organic electronics. rsc.org

The this compound structure combines the electron-rich dihydropyrrole with the electron-deficient pyridine ring, creating a potential donor-acceptor system. This intrinsic electronic characteristic is highly desirable for applications in organic electronics, such as in the development of push-pull chromophores. nih.gov By incorporating this scaffold into polymeric structures, it may be possible to create novel materials with interesting photophysical properties suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Chemo-sensing Applications and Analytical Method Development

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. The development of selective and sensitive chemosensors is crucial for environmental monitoring, clinical diagnostics, and industrial process control.

Heterocyclic compounds are widely used in the design of chemosensors. A notable example is 4-(pyrrol-1-yl)pyridine, a close analog of the title compound, which has been developed as a colorimetric chemodosimeter for the detection of nitrite ions in aqueous solutions. nih.gov This sensor exhibits a distinct color change from yellow to pink in the presence of nitrite, with a low limit of detection. nih.gov The sensing mechanism is believed to involve a complex supramolecular interaction. nih.gov

Development of Pre-clinical Research Tools

The pyridine and pyrrole scaffolds are considered "privileged structures" in medicinal chemistry because they are found in a large number of biologically active compounds and approved drugs. mdpi.comnih.gov This makes derivatives of this compound attractive candidates for the development of preclinical research tools to investigate biological pathways and validate new drug targets.

Compounds containing the pyrrolo[3,4-c]pyridine scaffold have been investigated for a range of biological activities, including antiviral, antitumor, and antidiabetic properties. nih.gov For instance, certain derivatives have shown potent inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov

Similarly, analogs of 3-(2,5-dihydro-1H-pyrrol-2-ylmethoxy)pyridines have been synthesized and evaluated for their analgesic activity, demonstrating the potential of this class of compounds to interact with targets in the central nervous system. nih.gov A novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] compound has been shown to have selective cytotoxicity against leukemia cell lines, suggesting its potential as a candidate for cancer treatment. nih.gov These examples highlight the utility of the broader class of pyrrolopyridine compounds as versatile scaffolds for generating tool compounds for preclinical research, aiding in the exploration of new therapeutic strategies.

Future Research Directions and Emerging Avenues

Exploration of Undiscovered Chemical Space within the Dihydropyrrole-Pyridine Core

A primary future direction involves the systematic exploration of the chemical space surrounding the 4-(2,5-dihydro-1H-pyrrol-3-yl)pyridine core. The development of new aza-fused heteroaromatic chemical scaffolds is a significant area of research, aiming to generate novel molecular architectures with unique biological activities. nih.gov The inherent reactivity and multiple functionalization points on both the dihydropyrrole and pyridine (B92270) rings offer vast opportunities for creating diverse libraries of analogs.

Future synthetic efforts will likely focus on:

Substitution on the Pyridine Ring: Introducing a wide array of substituents at the available positions of the pyridine ring can modulate electronic properties, steric hindrance, and the potential for hydrogen bonding. This is a key strategy, as substitution patterns on pyridine-containing drugs are critical to their function. nih.gov

Modification of the Dihydropyrrole Ring: The nitrogen atom of the dihydropyrrole ring is a prime site for introducing diverse side chains, which can influence solubility, cell permeability, and target engagement. Furthermore, functionalization at the carbon atoms of the ring can create new chiral centers, allowing for the exploration of stereoisomerism's role in biological activity.

Ring Fusion and Annulation: Advanced synthetic strategies could be employed to fuse additional rings onto the dihydropyrrole-pyridine backbone. Such annulation approaches can lead to new, rigid, N-fused bicyclic or polycyclic systems with novel three-dimensional shapes, significantly expanding the accessible chemical space. nih.govnbuv.gov.ua

Table 1: Strategies for Exploring the Chemical Space of the Dihydropyrrole-Pyridine Core
Modification StrategyTarget LocationExamples of Functional Groups/MoietiesPotential Impact on Properties
Substituent IntroductionPyridine Ring (Positions 2, 3, 5, 6)Halogens, Alkyl, Aryl, Cyano, Nitro, Hydroxyl, AlkoxyModulation of electronics, lipophilicity, and target interaction
N-FunctionalizationDihydropyrrole Ring (N-1)Alkyl chains, Benzyl groups, Acyl groups, CarbamatesAlteration of solubility, metabolic stability, and pharmacokinetic profile
C-FunctionalizationDihydropyrrole Ring (C-2, C-5)Methyl, Phenyl, HydroxymethylIntroduction of chiral centers, exploration of stereochemistry-activity relationships
Ring AnnulationAcross both ringsFusion of imidazole, thiazole, or benzene (B151609) ringsCreation of rigid, polycyclic scaffolds with novel 3D topology

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capacity, thereby accelerating the drug discovery pipeline. nih.gov

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models, such as deep neural networks (DNNs) and recurrent neural networks (RNNs), can be trained on existing libraries of active molecules to design novel this compound derivatives with desired properties. nih.govscilit.com These models can explore the vast chemical space to propose structures that are both synthetically feasible and predicted to be active.

Property Prediction: ML algorithms are highly effective at developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. scilit.com For the dihydropyrrole-pyridine core, these models can predict physicochemical properties (e.g., solubility, logP) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, allowing for the early-stage filtering of unpromising candidates. nih.gov

Target Identification and Docking: AI can help identify potential biological targets for this scaffold by analyzing protein structures and disease pathways. nih.gov Subsequently, ML-enhanced docking simulations can predict the binding affinity and orientation of newly designed analogs within the active site of a target protein, guiding further optimization. blogspot.com

Table 2: Application of AI/ML Methodologies in Compound Design
AI/ML MethodologySpecific Application to this compoundExpected Outcome
Generative Adversarial Networks (GANs)Generation of novel, synthetically accessible analogs.Diverse library of virtual compounds with optimized properties.
Deep Neural Networks (DNNs)Development of predictive QSAR/QSPR models for activity and ADMET properties. nih.govAccurate prediction of biological activity and drug-likeness.
Graph Neural Networks (GNNs)Predicting protein-ligand interactions and binding poses. blogspot.comPrioritization of compounds for synthesis based on predicted target affinity.
Active LearningIteratively selecting the most informative compounds to synthesize and test next. springerprofessional.deMore efficient optimization cycles with fewer synthesized compounds.

High-Throughput Synthesis and Screening for Novel Scaffolds

To physically realize the diverse virtual libraries designed by computational methods, high-throughput synthesis (HTS) and screening platforms are essential. Future research will focus on developing robust and automated synthetic routes amenable to parallel synthesis for the this compound core. Methodologies such as multicomponent reactions, which are highly atom-economical, are well-suited for rapidly generating molecular complexity from simple building blocks. nih.govresearchgate.net

A streamlined workflow would involve:

Reactant Library Curation: Assembling diverse sets of building blocks (e.g., aldehydes, amines, ketones) that can be used in combinatorial fashion to decorate the core scaffold.

Automated Parallel Synthesis: Employing robotic liquid handlers and automated reactors to perform numerous reactions simultaneously, generating a large library of distinct analogs.

High-Throughput Screening (HTS): Screening the newly synthesized library against a panel of biological targets using automated assays (e.g., fluorescence, luminescence) to quickly identify "hit" compounds with desired activity.

Data Analysis and Iteration: Feeding the screening results back into AI/ML models to refine the next round of compound design and synthesis, creating a closed-loop discovery engine.

Table 3: Hypothetical High-Throughput Workflow
PhaseKey Technology/MethodObjective
Library DesignCombinatorial chemistry principlesDesign a library of 1,000+ analogs by varying substituents at key positions.
SynthesisAutomated parallel synthesis platformsRapidly synthesize and purify the designed compound library.
ScreeningRobotic HTS against a panel of kinases or GPCRsIdentify initial hits with significant biological activity.
AnalysisChemoinformatics and ML algorithmsEstablish initial structure-activity relationships (SAR) to guide the next design cycle.

Detailed Mechanistic Investigations of Chemical Transformations and Biological Interactions

A deeper understanding of both the chemical reactivity of the this compound scaffold and its molecular interactions with biological targets is crucial for rational drug design. Future research will increasingly utilize a combination of advanced analytical techniques and computational modeling to elucidate these mechanisms.

Chemical Transformations: Investigating the mechanisms of key synthetic reactions will enable the optimization of reaction conditions, improvement of yields, and control of regioselectivity and stereoselectivity. Computational models can provide valuable insights into reaction pathways and transition states. researchgate.net

Biological Interactions: To understand how active compounds exert their effects, detailed structural biology studies are necessary. Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level snapshots of the compound bound to its protein target. In silico docking studies, which can map the receptor binding pocket, can further refine this understanding and guide the design of next-generation inhibitors with improved affinity and selectivity. nih.gov

Table 4: Techniques for Mechanistic Investigation
TechniqueArea of InvestigationInformation Gained
NMR SpectroscopyChemical and BiologicalStructural confirmation of synthesized compounds; mapping of ligand-protein binding interfaces.
X-Ray CrystallographyBiologicalHigh-resolution 3D structure of the ligand-target complex. researchgate.net
Mass SpectrometryChemical and BiologicalReaction monitoring; metabolite identification; protein target identification.
Computational DockingBiologicalPrediction of binding modes and affinities; formulation of hypotheses on receptor interactions. nih.gov
Density Functional Theory (DFT)ChemicalCalculation of reaction pathways, transition states, and molecular orbital energies. nih.gov

Development of Next-Generation Molecular Tools and Probes for Targeted Research

Beyond therapeutic applications, the this compound scaffold is a promising candidate for the development of sophisticated molecular probes to investigate biological processes. By chemically modifying the core structure, it can be converted into a tool for visualizing, identifying, and quantifying specific biomolecules in complex biological systems.

Future developments in this area could include:

Fluorescent Probes: Attaching a fluorophore (e.g., BODIPY) to the scaffold could create probes that change their fluorescence properties upon binding to a specific target. nih.gov Such probes are invaluable for fluorescence microscopy and high-content screening.

Photoaffinity Labels: Incorporating a photoreactive group would allow the compound to form a covalent bond with its biological target upon UV irradiation, enabling unambiguous target identification and validation.

Anion Sensors: Derivatives of the related 4-(pyrrol-1-yl)pyridine have shown the ability to act as supramolecular chemodosimeters for sensing ions. mdpi.com This suggests that the dihydropyrrole-pyridine core could be similarly engineered to create novel sensors for biologically relevant anions.

Table 5: Development of Molecular Probes
Type of ProbeRequired ModificationPotential Research Application
Fluorescent ProbeCovalent attachment of a fluorescent dye.Visualizing target localization and dynamics in living cells.
Photoaffinity LabelIncorporation of a diazirine or benzophenone (B1666685) group.Covalent labeling and subsequent identification of binding partners via mass spectrometry.
Biotinylated ProbeAttachment of a biotin (B1667282) tag via a linker.Affinity purification of target proteins from cell lysates (pull-down assays).
Ion SensorRational design to create a specific ion binding pocket.Detection and quantification of specific ions in biological fluids or the environment. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, methyl groups can be introduced using NaH and methyl iodide in THF at 0°C to room temperature . Intermediates like 3,4-dimethoxyphenylboronic acid are coupled under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 105°C). Purification often involves column chromatography, recrystallization, or distillation. Yield optimization may require adjusting stoichiometry or reaction time .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection uses diffractometers, and structures are solved via direct methods (e.g., SHELXS) or intrinsic phasing. Refinement is performed with SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. For disordered regions, constraints (e.g., DFIX) are applied .

Q. What safety precautions are critical when handling this compound in the lab?

Refer to safety data sheets (SDS) for hazards like skin irritation or toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from oxidizers. Waste must be segregated and disposed via certified facilities .

Q. Which analytical techniques validate the purity and identity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight. NMR (¹H/¹³C) identifies proton environments and substituents—note that tautomerism in the dihydropyrrole ring may cause splitting patterns . HPLC with UV detection monitors purity (>95% by area normalization) .

Q. How are hygroscopic or reactive intermediates stabilized during synthesis?

Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar). For hygroscopic intermediates like boronic acids, store at -20°C under desiccation. Quenching reactive species (e.g., NaH with ethanol) prevents side reactions .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved in this compound derivatives?

Nitration with HNO₃/H₂SO₄ selectively targets the para position relative to electron-withdrawing groups. For example, nitrating 4-(4-chlorophenyl)pyridine yields 4-(4-chloro-3-nitrophenyl)pyridine. Reduction with H₂/Pd-C then produces 4-(3-aminophenyl)pyridine . Regioselectivity is guided by computational modeling (DFT) of charge distribution.

Q. How do tautomeric equilibria in the dihydropyrrole ring affect NMR interpretation?

The 2,5-dihydro-1H-pyrrole moiety exhibits ring-chain tautomerism, altering proton chemical shifts. Variable-temperature NMR (VT-NMR) at -40°C to 80°C can freeze equilibria, revealing distinct signals. Deuterated solvents (e.g., DMSO-d₆) minimize exchange broadening .

Q. What strategies resolve crystallographic disorder in this compound complexes?

Disorder in flexible groups (e.g., dihydropyrrole) is addressed via PART instructions in SHELXL. Multi-conformational models with occupancy refinement improve R-factors. Hydrogen bonding and π-stacking interactions stabilize lattices, reducing thermal motion .

Q. How can contradictory yields in sulfonylation reactions be rationalized and optimized?

shows sulfonylation with TIBSCl in pyridine yields 54% product but 3% byproduct due to competing O-sulfonation. Optimization involves temperature control (0°C to limit side reactions) or using bulkier sulfonyl chlorides to sterically hinder undesired pathways .

Q. What computational methods predict the bioactivity of this compound derivatives as kinase inhibitors?

Molecular docking (AutoDock Vina) assesses binding to kinase ATP pockets. QSAR models correlate substituent electronegativity (Hammett σ) with inhibitory IC₅₀ values. In vitro assays validate predictions using recombinant kinases and ATPase activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.